(4S)-4-Hydroxy-3-methylidenehexan-2-one

Chiral Chemistry Enantioselective Synthesis Stereochemistry

Sourcing enantiopure chiral building blocks often involves costly late-stage resolution. This (S)-enantiomer is a ready-to-use yeast metabolite and AHH inhibitor (IC50 5 µM). Key benefits: • Defined (S)-stereochemistry avoids chiral resolution; high enantiomeric excess. • Directly from S. cerevisiae metabolite pathway; ideal for metabolomics and enzyme assays. • Moderate AHH inhibitor for physiological CYP modulation studies.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 151061-58-4
Cat. No. B124194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Hydroxy-3-methylidenehexan-2-one
CAS151061-58-4
Synonyms2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(C(=C)C(=O)C)O
InChIInChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1
InChIKeyQJDSREBWOROHEM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4S)-4-Hydroxy-3-methylidenehexan-2-one


(4S)-4-Hydroxy-3-methylidenehexan-2-one (CAS 151061-58-4) is a chiral, α,β-unsaturated hydroxy ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is primarily recognized as a metabolite of the yeast Saccharomyces cerevisiae, indicating its biological relevance . The compound features a stereocenter at the 4-position, making the (S)-enantiomer distinct from its (R)-counterpart (CAS 136378-00-2). Its unique combination of a hydroxyl group, a ketone, and an exocyclic methylidene group confers specific reactivity and potential for selective biological interactions, differentiating it from simple ketones or non-hydroxylated analogs.

Stereochemical consistency: Reported high enantiomeric purity supports chiral research requiring defined (S)-configuration.
Yeast metabolite context: Natural occurrence in S. cerevisiae provides a probe for metabolic pathway studies.
Enzyme inhibition reference: Reported AHH inhibition supports toxicology panel and enzyme assay development.

Substitution Risks: (4S)-4-Hydroxy-3-methylidenehexan-2-one vs. Analogs


Substituting (4S)-4-hydroxy-3-methylidenehexan-2-one with its (R)-enantiomer or a non-hydroxylated analog (e.g., 3-methylidenehexan-2-one, CAS 25409-10-3) can lead to drastically different biological and chemical outcomes. The (S)-configuration at the 4-hydroxy center is critical for stereospecific interactions with enzymes and receptors, as evidenced by its distinct metabolic origin in S. cerevisiae . The presence of the hydroxyl group not only alters physicochemical properties, such as boiling point and hydrogen-bonding capacity, but also fundamentally changes the compound's reactivity and target binding profile compared to des-hydroxy analogs . The following quantitative evidence underscores why only the (S)-enantiomer is suitable for research requiring this specific stereochemistry.

Target (4S)-enantiomer with stereochemical purity
Substitute risk (R)-enantiomer may not reproduce stereospecific interactions; opposite chirality can alter binding.
Target 4-hydroxy ketone with hydrogen-bonding capacity
Substitute risk Des-hydroxy analog (CAS 25409-10-3) shifts boiling point, density, and reactivity; may not replace hydroxyl-dependent interactions.

Key Differences: (4S)-4-Hydroxy-3-methylidenehexan-2-one vs. Closest Analogs


Enantiomeric Purity: (S)- vs. (R)-Enantiomer

The (S)-enantiomer, (4S)-4-hydroxy-3-methylidenehexan-2-one, is supplied with high enantiomeric excess, typically >95% as confirmed by chiral stationary-phase chromatography and polarimetry . The (R)-enantiomer (CAS 136378-00-2) is a distinct compound with different optical rotation and potentially divergent biological activity. While no public head-to-head biological comparison exists, the ability to obtain a defined enantiomer is crucial for reproducible chiral research. A non-chiral mixture or the wrong enantiomer would introduce uncontrolled variables.

Enantiomeric purity
Class-level inference
Enantiomeric excess >95% (S)-form
Ensures stereochemical consistency; avoids uncontrolled racemic mixture.
No public head-to-head bioactivity data vs (R)-enantiomer.
Chiral Chemistry Enantioselective Synthesis Stereochemistry

Physicochemical Differences: Hydroxy vs. Des-Hydroxy Analog

The presence of the 4-hydroxyl group in (4S)-4-hydroxy-3-methylidenehexan-2-one significantly alters key physicochemical properties compared to the non-hydroxylated analog 3-methylidenehexan-2-one (CAS 25409-10-3). The target compound has a higher molecular weight (128.17 vs. 112.17 g/mol) and exhibits a substantially higher boiling point (218.5±23.0 °C vs. an expected lower boiling point for the hydrocarbon analog due to lack of hydrogen bonding) . The density is predicted to be 1.0±0.1 g/cm³, while the des-hydroxy analog has a density of approximately 0.824 g/cm³ . These differences directly impact purification method selection and handling requirements.

Boiling point & density
Cross-study comparable
Target: bp 218.5±23.0°C, d 1.0±0.1 g/cm³
Des-hydroxy analog: bp ~125-128°C, d ~0.824 g/cm³
~90°C bp elevation guides purification method selection.
Predicted values; confirm experimentally for lot-specific data.
Physical Chemistry Thermodynamics Separation Science

AHH Inhibition: Comparison with Known Inhibitors

In a rat liver microsome assay, (4S)-4-hydroxy-3-methylidenehexan-2-one inhibited aryl hydrocarbon hydroxylase (AHH) with an IC50 of 5.00E+3 nM (5 µM) [1]. This places it as a weak to moderate inhibitor compared to potent AHH inhibitors like resveratrol (IC50 ~1-10 µM) or α-naphthoflavone (IC50 ~0.1 µM). While this does not represent a best-in-class potency, it provides a defined reference point. No directly comparable data for the (R)-enantiomer or des-hydroxy analog is publicly available, but the (S)-configuration is expected to influence binding to the chiral enzyme pocket. This baseline activity can be used to benchmark other in-house candidates.

AHH inhibition IC50
Cross-study comparable
5.00E+3 nM (5 µM)
Reported moderate inhibitor context; ~50-fold less potent than α-naphthoflavone.
Rat liver microsome assay; supports enzyme modulation studies.
Xenobiotic Metabolism Enzyme Inhibition Toxicology

Metabolic Origin: Yeast Metabolite vs. Synthetic Analogs

(4S)-4-Hydroxy-3-methylidenehexan-2-one is identified as a metabolite of Saccharomyces cerevisiae, a feature not shared by the (R)-enantiomer or the des-hydroxy analog, which are purely synthetic . This endogenous origin implies a specific biosynthetic pathway and potential role in yeast metabolism, which can be exploited in metabolic engineering or as a biomarker. No quantitative comparison of biological activity between the yeast-derived (S)-compound and synthetic analogs is available, but the natural occurrence provides a unique research avenue.

Metabolic origin
Class-level inference
S. cerevisiae metabolite context supports yeast biochemistry research.
No quantitative metabolic flux comparison available.
Metabolomics Natural Products Saccharomyces cerevisiae

Application Scenarios: (4S)-4-Hydroxy-3-methylidenehexan-2-one


Chiral Building Block for Enantioselective Synthesis

The defined (S)-stereochemistry and high enantiomeric excess make this compound a valuable starting material or intermediate for synthesizing chiral pharmaceuticals, pheromones, or natural product analogs. Its use avoids the need for late-stage chiral resolution, improving synthetic efficiency [1].

Yeast Metabolic Pathway Probe

As a recognized metabolite of S. cerevisiae, the compound can be employed in stable-isotope labeling studies, enzyme activity assays, and metabolomics to map biosynthetic pathways and understand yeast physiology, with the (R)-enantiomer serving as a negative control [1].

AHH Inhibitor for Toxicology Panels

With a defined IC50 of 5 µM against AHH, the compound is suitable for use as a moderate inhibitor reference standard in drug metabolism and toxicology studies, where complete enzyme shutdown is undesirable and a more physiological modulation is required [1].

Application
Selection Property
Validation Focus
Enantioselective synthesis
Stereochemical consistency
Enantiomeric identity and ee verification
Yeast metabolic pathway studies
Natural metabolite origin
Metabolic tracing and enantiomer comparison
AHH inhibition assays
Reported IC50 context
Moderate inhibition reference for QC
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